
tert-Butyl tosyl-DL-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl tosyl-DL-alaninate is a compound that combines the structural features of tert-butyl, tosyl, and DL-alanine. This compound is often used in organic synthesis and has applications in various fields, including chemistry and biology. The tert-butyl group provides steric hindrance, while the tosyl group is a good leaving group in substitution reactions. DL-alanine is an amino acid that serves as a building block for peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl tosyl-DL-alaninate can be synthesized through the esterification of DL-alanine with tert-butyl alcohol in the presence of a tosylating agent. One common method involves the use of tosyl chloride and a base such as pyridine to facilitate the reaction. The reaction typically proceeds under mild conditions, with the tert-butyl group providing protection to the amino acid during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl tosyl-DL-alaninate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Esterification and Hydrolysis: The ester bond can be formed or broken under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Tosyl Chloride: Used for tosylation reactions.
Pyridine: Acts as a base in tosylation reactions.
Boron Trifluoride Etherate: Used as a catalyst in esterification reactions.
Major Products Formed
Substituted Alanine Derivatives: Formed through nucleophilic substitution reactions.
Hydrolyzed Products: Resulting from the breakdown of the ester bond under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
tert-Butyl tosyl-DL-alaninate is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its ability to undergo substitution reactions makes it valuable in the construction of various chemical structures .
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. The compound’s stability and reactivity make it suitable for use in biochemical assays .
Medicine
Its structural features allow for the modification of biological activity .
Industry
In industrial applications, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-Butyl tosyl-DL-alaninate involves its ability to act as a substrate or inhibitor in enzymatic reactions. The tert-butyl group provides steric hindrance, while the tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The DL-alanine moiety can interact with enzymes and other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl Tosylate: Similar in structure but lacks the amino acid component.
tert-Butyl Alaninate: Contains the tert-butyl and alanine moieties but lacks the tosyl group.
Tosyl-DL-alanine: Contains the tosyl and alanine moieties but lacks the tert-butyl group.
Uniqueness
tert-Butyl tosyl-DL-alaninate is unique due to its combination of the tert-butyl, tosyl, and DL-alanine moieties. This combination provides a balance of steric hindrance, reactivity, and biological functionality, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
69320-91-8 |
|---|---|
Molekularformel |
C14H21NO4S |
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
tert-butyl 2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3 |
InChI-Schlüssel |
QERPRDHBJSPFGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


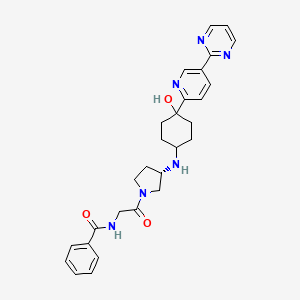
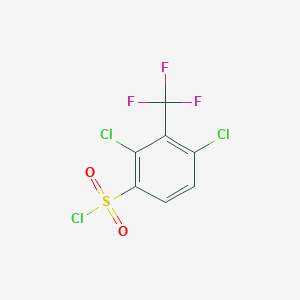
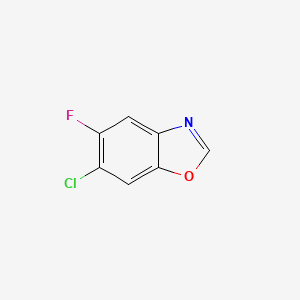

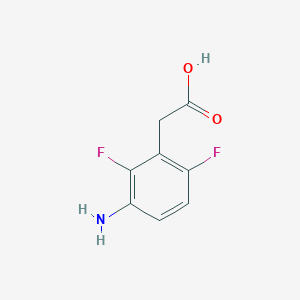
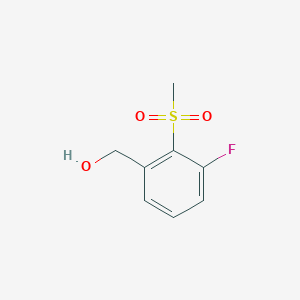

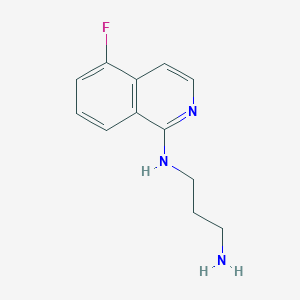
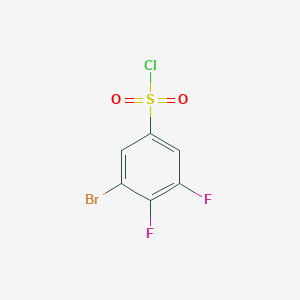

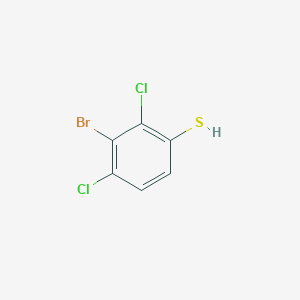

![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
